Ganoderic acid SZ

Description

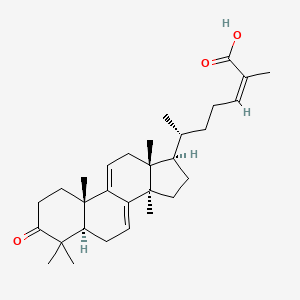

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,14,19,21,24H,8-9,12-13,15-18H2,1-7H3,(H,32,33)/b20-10-/t19-,21-,24+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUHIKXTCOSRFY-GOEVOFJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating Ganoderic Acid SZ: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical overview for the isolation, purification, and characterization of Ganoderic acid SZ, a lanostanoid triterpene found in the medicinal mushroom Ganoderma lucidum. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Introduction

Ganoderma lucidum, a well-regarded mushroom in traditional medicine, is a rich source of bioactive compounds, including a diverse array of triterpenoids known as ganoderic acids. These compounds have garnered significant scientific interest due to their wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects.[1][2][3] this compound is a specific lanostanoid isolated from the fruiting body of this mushroom.[4][5] This guide details the methodologies for its successful isolation and characterization, providing a foundation for further research and development.

Extraction of Crude Triterpenoids

The initial step in isolating this compound is the extraction of the total triterpenoid fraction from the dried and powdered fruiting bodies of Ganoderma lucidum. Ethanol-based solvent extraction is a commonly employed and effective method.[6]

Experimental Protocol: Ethanol-Based Solvent Extraction

-

Preparation of Material: Begin with dried fruiting bodies of Ganoderma lucidum. Grind the material into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction:

-

Suspend the Ganoderma lucidum powder in 95% ethanol at a solid-to-liquid ratio of 1:20 (w/v).

-

Heat the mixture to 60°C and maintain for 2-6 hours with continuous stirring.

-

-

Filtration and Concentration:

-

Filter the mixture through an 8-layer gauze to remove the bulk solid material.

-

Centrifuge the resulting supernatant at 5000 x g for 20 minutes at 4°C to pellet fine particulates.

-

Collect the clear supernatant and concentrate it under reduced pressure to remove the ethanol.

-

-

Repeat Extraction: To maximize the yield, repeat the extraction process on the residue two more times.

-

Drying: Combine the concentrated extracts and freeze-dry to obtain the crude triterpenoid extract.

Purification of this compound

The crude extract contains a complex mixture of various ganoderic acids and other lipophilic compounds. A multi-step purification process involving column chromatography is necessary to isolate this compound.

Experimental Protocol: Multi-Step Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Dissolve the crude triterpenoid extract in a minimal amount of a suitable solvent (e.g., chloroform).

-

Apply the dissolved extract to a silica gel column.

-

Elute the column with a gradient solvent system, such as chloroform/acetone, to separate the compounds based on polarity.

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

-

-

Reversed-Phase C18 Column Chromatography:

-

Pool the fractions containing the desired ganoderic acids (as indicated by TLC).

-

Subject these pooled fractions to a reversed-phase C18 column.

-

Elute the column with a water/methanol or acetonitrile/aqueous acetic acid gradient to further separate the components.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

The final purification step is performed using preparative HPLC.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A common mobile phase is a gradient of acetonitrile and 0.1% aqueous acetic acid. For example, a step gradient could be:

-

0-35 min: 35% Acetonitrile / 65% 0.1% Acetic Acid

-

35-45 min: 45% Acetonitrile / 55% 0.1% Acetic Acid

-

45-90 min: 95% Acetonitrile / 5% 0.1% Acetic Acid

-

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: Monitor the elution at a wavelength of 252 nm.

-

Collect the fraction corresponding to the retention time of this compound.

-

-

Recrystallization:

-

Concentrate the collected HPLC fraction containing this compound.

-

Recrystallize the compound from methanol to obtain a highly purified crystalline form.

-

Structural Elucidation and Characterization

The identity and structure of the isolated this compound are confirmed using modern spectroscopic techniques.

Experimental Protocols: Spectroscopic Analysis

-

Mass Spectrometry (MS):

-

Employ Liquid Chromatography-Mass Spectrometry (LC-MS) with an ion-trap using Atmospheric Pressure Chemical Ionization (APCI) to determine the molecular weight and fragmentation pattern of the isolated compound.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC, and NOESY) NMR spectra to elucidate the complete chemical structure of this compound. The geometric Z-isomer configuration can be confirmed by the NOESY cross-peak between H-24 and H₃-27.[4]

-

Quantitative Data

| Ganoderic Acid | Starting Material | Extraction/Purification Method | Yield | Purity | Reference |

| Ganoderic acid H | G. lucidum powder | Optimized ethanol extraction | 2.09 mg/g powder | >95% | [7] |

| Ganoderic acid T | G. lucidum mycelia | HSCCC | 25.7 mg from 300 mg crude extract | 97.8% | |

| Ganoderic acid S | G. lucidum mycelia | HSCCC | 3.7 mg from 300 mg crude extract | 83.0% |

Biological Activity and Signaling Pathways

The biological activities of the broader class of lanostanoid triterpenes from Ganoderma species are well-documented and include cytotoxic effects against various cancer cell lines, anti-inflammatory properties, and immunomodulatory actions.[8][9][10] These effects are often mediated through the modulation of key signaling pathways.

For this compound specifically, its biological activity has been noted as having anticomplement activity .[11] The complement system is a part of the innate immune system, and its inhibition can have therapeutic implications in inflammatory diseases. However, detailed studies on the mechanism of action and the specific signaling pathways modulated by this compound in this context are currently limited.

Other structurally related ganoderic acids have been shown to influence various signaling pathways:

-

Ganoderic Acid A: Has been demonstrated to regulate the p53-MDM2 pathway, inducing apoptosis in cancer cells.[12][13] It also exhibits anti-inflammatory effects by activating the Farnesoid X Receptor (FXR).[14][15]

-

Ganoderic Acid DM: Has been shown to induce cell cycle arrest and apoptosis in breast cancer cells.

-

Lanostanoids in general: Have been reported to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.[8][16][17] They can also modulate inflammatory responses through pathways involving NF-κB and MAPKs.[9]

Further research is warranted to elucidate the specific molecular targets and signaling cascades affected by this compound.

Visualizations

The following diagrams illustrate the key workflows and a potential signaling pathway relevant to the isolation and activity of ganoderic acids.

Caption: General workflow for the isolation and purification of this compound.

Caption: Detailed multi-step purification process for this compound.

Caption: Potential signaling pathways modulated by ganoderic acids.

References

- 1. Frontiers | Antioxidant, antibacterial, antitumor, antifungal, antiviral, anti-inflammatory, and nevro-protective activity of Ganoderma lucidum: An overview [frontiersin.org]

- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a new lanostanoid from the mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lanostane Triterpenoids and Ergostane Steroids from Ganoderma luteomarginatum and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ganoderic Acids Prevent Renal Ischemia Reperfusion Injury by Inhibiting Inflammation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticomplement activity of terpenoids from the spores of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation | MDPI [mdpi.com]

- 14. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Mediation of the cytotoxicity of lanostanoids and steroids of Ganoderma tsugae through apoptosis and cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New lanostanoids from the fungus Ganoderma concinna - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Elucidation of Ganoderic Acid A Using 1D and 2D NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum. These compounds have garnered significant interest in the scientific and pharmaceutical communities due to their wide range of biological activities, including cytotoxic, hepatoprotective, and anti-inflammatory properties. The complex tetracyclic structure of ganoderic acids necessitates the use of advanced spectroscopic techniques for their structural elucidation. Among these, one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools.

This technical guide provides a comprehensive overview of the structural elucidation of a representative member of this class, Ganoderic Acid A. Due to the limited availability of complete, publicly accessible NMR data for Ganoderic Acid SZ, this guide will utilize the well-documented spectral data of Ganoderic Acid A to illustrate the principles and methodologies involved. The IUPAC name for Ganoderic Acid A is (2R,6R)-6-[(5R,7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid[1].

Data Presentation: 1D NMR Spectral Data of Ganoderic Acid A

The complete assignment of proton (¹H) and carbon (¹³C) NMR spectra is the foundational step in the structural elucidation of any natural product. The chemical shifts (δ) provide information about the electronic environment of each nucleus, while the coupling constants (J) in ¹H NMR reveal the connectivity of neighboring protons.

Table 1: ¹H NMR Spectral Data of Ganoderic Acid A (CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| H-18 | 0.83 | s | |

| H-28 | 1.12 | s | |

| H-29 | 1.12 | s | |

| H-21 | 1.14 | d | 6.4 |

| H-27 | 1.23 | d | 7.2 |

| H-19 | 1.43 | s | |

| H-30 | 1.44 | s |

Source: Journal of Food and Drug Analysis

Table 2: ¹³C NMR Spectral Data of Ganoderic Acid A

A complete, publicly available, and unambiguously assigned ¹³C NMR dataset for Ganoderic Acid A from a single source could not be located in the conducted research. For a comprehensive structural analysis, it is crucial to obtain a complete set of ¹H and ¹³C data from the same experimental setup.

Experimental Protocols

The structural elucidation of ganoderic acids involves a systematic workflow, from isolation and purification to the acquisition and interpretation of NMR data.

Isolation and Purification of Ganoderic Acids

-

Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are typically extracted with a solvent such as 95% ethanol at an elevated temperature (e.g., 80°C). This process is repeated multiple times to ensure exhaustive extraction of the triterpenoids.

-

Solvent Partitioning and Column Chromatography: The crude extract is subjected to a series of chromatographic separations. This often begins with silica gel column chromatography using a gradient elution system (e.g., chloroform/acetone), followed by reversed-phase C-18 column chromatography with a water/methanol gradient.

-

Final Purification: The final purification of individual ganoderic acids is achieved through High-Performance Liquid Chromatography (HPLC), often followed by recrystallization to obtain the pure compound.

NMR Spectroscopic Analysis

-

Sample Preparation: A few milligrams of the purified ganoderic acid are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube.

-

1D NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts indicate the type of carbon (e.g., carbonyl, olefinic, aliphatic).

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two or three bonds. Cross-peaks in the COSY spectrum connect coupled protons.

-

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly attached to carbon atoms. It is a powerful tool for assigning the protons to their corresponding carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. HMBC is crucial for connecting different structural fragments and establishing the overall carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, which is essential for determining the relative stereochemistry of the molecule.

-

Visualization of Experimental Workflow and Structural Elucidation

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental process and the key correlations used in the structural determination of a ganoderic acid.

Conclusion

The structural elucidation of complex natural products like Ganoderic Acid A is a meticulous process that relies heavily on the synergistic application of 1D and 2D NMR techniques. By carefully analyzing the chemical shifts, coupling constants, and correlation cross-peaks from a suite of NMR experiments, it is possible to piece together the intricate molecular architecture of these medicinally important compounds. This guide has outlined the fundamental experimental protocols and the logical workflow involved in this process, providing a valuable resource for researchers in the field of natural product chemistry and drug discovery. The availability of complete and well-documented NMR datasets is paramount for the accurate and unambiguous structural determination of such molecules.

References

Ganoderic Acid SZ: A Comprehensive Technical Guide to the Geometric Z-Isomer of Ganoderic Acid S

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, are renowned for their diverse pharmacological activities. This technical guide focuses on Ganoderic acid SZ and its geometric isomer, Ganoderic acid S. While research has illuminated the pro-apoptotic activities of Ganoderic acid S, its Z-isomer, this compound, remains largely uncharacterized in terms of its biological effects and mechanisms of action. This document synthesizes the available scientific literature to provide a detailed comparison of their chemical properties, experimental protocols for isolation and characterization, and known biological activities, while also highlighting the current knowledge gaps regarding this compound.

Introduction: The Isomeric Relationship

This compound is a naturally occurring lanostanoid and is the geometric Z-isomer of the more extensively studied Ganoderic acid S.[1][2][3][4] This structural difference is centered at the double bond in the side chain of the molecule. The structural elucidation of these compounds, and the confirmation of their isomeric relationship, has been primarily achieved through one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[1][2][3][4] Both compounds are isolated from the fruiting bodies of Ganoderma lucidum, a fungus with a long history in traditional medicine.[1][2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and Ganoderic acid S is presented in Table 1.

| Property | This compound | Ganoderic acid S | Reference |

| Molecular Formula | C30H44O3 | C30H44O3 | [2] |

| Molecular Weight | 452.7 g/mol | 452.7 g/mol | [2] |

| Isomeric Form | Z-isomer | E-isomer | [1][2][3][4] |

| Source | Ganoderma lucidum | Ganoderma lucidum | [1][2][3][4] |

Experimental Protocols

Isolation and Purification

The isolation of Ganoderic acids from Ganoderma lucidum involves extraction with organic solvents followed by chromatographic separation. A representative workflow for the isolation of these compounds is depicted below.

A detailed protocol for the isolation of Ganoderic acid S involves the following steps:

-

Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are typically extracted with ethanol.

-

Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

Column Chromatography: The resulting fractions are further purified using column chromatography on silica gel.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain Ganoderic acid S with high purity is often achieved using preparative reverse-phase HPLC.

Structural Elucidation

The primary method for the structural elucidation of this compound and Ganoderic acid S is Nuclear Magnetic Resonance (NMR) spectroscopy. Both 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC, and NOESY) NMR experiments are utilized to determine the precise chemical structure and stereochemistry of these molecules. Mass spectrometry (MS) is also used to confirm the molecular weight and elemental composition.

Note: Comprehensive, side-by-side ¹H and ¹³C NMR data tables for both isomers are not available in the current body of scientific literature.

Biological Activity and Signaling Pathways

Ganoderic Acid S

Research has demonstrated that Ganoderic acid S possesses pro-apoptotic activity in human cervical cancer (HeLa) cells.

Quantitative Data:

| Cell Line | Assay | IC50 (µM) | Reference |

| HeLa | MTT Assay | Not explicitly stated, but demonstrated dose-dependent inhibition of cell proliferation. |

Signaling Pathway:

Ganoderic acid S induces apoptosis in HeLa cells through a mitochondria-mediated pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol, which in turn activates a cascade of caspases, ultimately resulting in programmed cell death.

Experimental Protocol for Apoptosis Assay:

-

Cell Culture: HeLa cells are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with varying concentrations of Ganoderic acid S for specific time intervals.

-

MTT Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the dose-dependent effect on cell proliferation.

-

Flow Cytometry: Apoptosis is quantified using flow cytometry after staining with Annexin V-FITC and propidium iodide (PI).

-

Mitochondrial Membrane Potential Assay: Changes in mitochondrial membrane potential are measured using fluorescent probes like JC-1.

-

Western Blotting: The expression levels of key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9) and the release of cytochrome c are determined by Western blot analysis.

This compound

To date, there is a significant lack of published research on the biological activity of this compound. One study mentions "anticomplement activity" but does not provide any quantitative data or detailed experimental protocols.[1] Consequently, there is no information available regarding its potential cytotoxic effects, the cell lines it may target, or the signaling pathways it might modulate.

Quantitative Data:

| Cell Line | Assay | IC50 (µM) | Reference |

| Data Not Available | - | - | - |

Signaling Pathway:

There is currently no information available on the signaling pathways modulated by this compound.

Discussion and Future Directions

The study of Ganoderic acids from Ganoderma lucidum continues to be a promising area for the discovery of new therapeutic agents. While Ganoderic acid S has been shown to induce apoptosis in cancer cells through a well-defined mitochondrial pathway, its geometric isomer, this compound, remains a scientific enigma. The distinct stereochemistry of the side chain in this compound could potentially lead to unique biological activities and interactions with cellular targets.

Future research should prioritize the following:

-

Comprehensive Biological Screening: A thorough evaluation of the cytotoxic, anti-inflammatory, antiviral, and other biological activities of this compound across a panel of cell lines is warranted.

-

Comparative Studies: Direct, head-to-head comparisons of the biological activities of this compound and Ganoderic acid S are crucial to understanding the impact of their geometric isomerism on their pharmacological profiles.

-

Mechanism of Action Studies: Should this compound exhibit significant biological activity, detailed studies to elucidate its mechanism of action and identify the signaling pathways it modulates will be essential.

-

Total Synthesis: The development of a total synthesis route for both isomers would enable the production of larger quantities for in-depth biological studies and the generation of novel analogs for structure-activity relationship (SAR) studies.

Conclusion

This compound, the geometric Z-isomer of Ganoderic acid S, represents an under-investigated natural product with potential for novel therapeutic applications. While its structural relationship to the pro-apoptotic Ganoderic acid S is established, a significant knowledge gap exists regarding its own biological activities and mechanisms of action. This technical guide has summarized the current state of knowledge and underscores the need for further research to unlock the therapeutic potential of this unique lanostanoid. The detailed experimental protocols provided for the study of Ganoderic acid S can serve as a methodological foundation for the future investigation of this compound.

References

Biosynthesis pathway of lanostanoid triterpenoids in Ganoderma

An In-depth Technical Guide to the Biosynthesis Pathway of Lanostanoid Titerpenoids in Ganoderma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderma, a genus of polypore mushrooms, has been a cornerstone of traditional Asian medicine for centuries, revered for its diverse therapeutic properties. The primary bioactive compounds responsible for many of these medicinal effects are the lanostanoid triterpenoids, particularly ganoderic acids (GAs). These highly oxygenated C30 tetracyclic triterpenoids exhibit a wide range of pharmacological activities, including antitumor, anti-inflammatory, antiviral, and hypocholesterolemic effects. Understanding the intricate biosynthetic pathway of these valuable secondary metabolites is paramount for their targeted production, genetic engineering of high-yielding strains, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the lanostanoid triterpenoid biosynthesis pathway in Ganoderma, detailing the enzymatic steps, regulatory networks, quantitative production data, and key experimental protocols for research and development.

The Biosynthesis Pathway of Lanostanoid Triterpenoids

The biosynthesis of lanostanoid triterpenoids in Ganoderma is a complex multi-step process that originates from acetyl-CoA and proceeds through the mevalonate (MVA) pathway to produce the core lanostane skeleton, which is then extensively modified to generate a vast array of ganoderic acids and related compounds.

The Mevalonate (MVA) Pathway: Synthesis of the Triterpenoid Precursor

The initial steps of lanostanoid biosynthesis are shared with sterol synthesis and occur via the conserved MVA pathway. The key stages are:

-

Formation of HMG-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which then condenses with a third molecule of acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This reaction is catalyzed by HMG-CoA synthase (HMGS).

-

Synthesis of Mevalonate: HMG-CoA is reduced to mevalonate by HMG-CoA reductase (HMGR). This is a rate-limiting step in the pathway.

-

Formation of Isopentenyl Pyrophosphate (IPP): Mevalonate is sequentially phosphorylated and then decarboxylated to produce the five-carbon isoprenoid building block, isopentenyl pyrophosphate (IPP).

-

Synthesis of Farnesyl Pyrophosphate (FPP): IPP is isomerized to dimethylallyl pyrophosphate (DMAPP). One molecule of DMAPP is then condensed with two molecules of IPP in successive reactions catalyzed by farnesyl pyrophosphate synthase (FPS) to form the 15-carbon farnesyl pyrophosphate (FPP).

Squalene and Lanosterol Formation: The Triterpenoid Backbone

FPP serves as the branch point for the synthesis of various isoprenoids. For lanostanoid biosynthesis:

-

Squalene Synthesis: Two molecules of FPP are joined head-to-head in a reductive dimerization reaction catalyzed by squalene synthase (SQS) to form the 30-carbon linear hydrocarbon, squalene.

-

Squalene Epoxidation: Squalene undergoes epoxidation at the C2-C3 position, catalyzed by squalene epoxidase (SE), to form 2,3-oxidosqualene.

-

Cyclization to Lanosterol: The final step in the formation of the tetracyclic lanostane skeleton is the cyclization of 2,3-oxidosqualene, catalyzed by lanosterol synthase (LS). This enzyme orchestrates a complex cascade of bond formations to yield lanosterol, the common precursor to all ganoderic acids.

Post-Lanosterol Modifications: The Diversification of Ganoderic Acids

The immense structural diversity of lanostanoid triterpenoids arises from a series of extensive post-lanosterol modifications, primarily catalyzed by a large family of cytochrome P450 monooxygenases (CYPs), as well as reductases and other enzymes. These modifications include hydroxylations, oxidations, and acetylations at various positions on the lanostane skeleton. While the exact sequence of all modifications is still under investigation, several key CYPs and their functions have been identified:

-

CYP5150L8: This enzyme has been shown to catalyze a three-step oxidation of lanosterol at the C-26 position to produce 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA).

-

CYP5139G1: Following the action of CYP5150L8, CYP5139G1 is responsible for the C-28 oxidation of HLDOA, leading to the formation of 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA).

-

CYP512U6: This cytochrome P450 enzyme is involved in the C-23 hydroxylation of ganoderic acids such as ganoderic acid DM and TR.

-

CYP512W2: This enzyme has been identified as being involved in the biosynthesis of type II ganoderic acids.

These enzymatic modifications lead to the formation of a wide array of ganoderic acids, which can be broadly classified based on their oxygenation patterns and other structural features.

Quantitative Data on Lanostanoid Triterpenoid Biosynthesis

The production of ganoderic acids can be significantly influenced by genetic modifications, culture conditions, and the application of elicitors. The following tables summarize key quantitative data from various studies, providing a comparative overview for research and process optimization.

Table 1: Enhancement of Ganoderic Acid Production through Genetic Engineering

| Gene Overexpressed | Ganoderma Species | Fold Increase in Total GAs | Fold Increase in Specific GAs | Reference |

| Truncated HMGR | G. lucidum | ~2-fold | - | [1] |

| FPS | G. lucidum | 2.28-fold | GA-T: 2.27-fold, GA-S: 2.62-fold, GA-Me: 2.80-fold | [2] |

| SQS | G. lucidum | - | Enhanced accumulation of total and individual GAs | [3] |

| CYP5150L8 (in S. cerevisiae) | G. lucidum | - | HLDOA: 14.5 mg/L | [4] |

| CYP5139G1 (in S. cerevisiae) | G. lucidum | - | DHLDOA: 2.2 mg/L | [5] |

| wc-2 | G. lingzhi | - | GA-Mk: 2.27-fold, GA-T: 2.51-fold, GA-S: 2.49-fold, GA-Me: 2.08-fold (under blue light) | [6] |

Table 2: Effect of Elicitors and Culture Conditions on Ganoderic Acid Production

| Condition | Ganoderma Species | Treatment | Effect on GA Production | Reference |

| Elicitation | G. lucidum | 254 µM Methyl Jasmonate | 4.52 mg/100mg DW (45.3% increase) | |

| Light Condition | G. lingzhi | Blue Light | Total GAs: 14.7 mg/100mg DW (2.1-fold increase vs. dark) | |

| Carbon Source | G. lucidum | 40 g/L Glucose | Maximal yield of five GAs (568.58 mg/L) | |

| Nitrogen Source | G. lucidum | Nitrogen Limitation | Improved yield of GAs | |

| Fermentation Type | G. lucidum | Submerged Culture | Intracellular Triterpenoids: 93.21 mg/100 ml | |

| Fermentation Type | G. lucidum | Semi-Solid-State | GA: 256 µg/g |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of lanostanoid triterpenoid biosynthesis.

Protocol for Triterpenoid Extraction from Ganoderma

This protocol is a general guideline for the extraction of triterpenoids from Ganoderma fruiting bodies or mycelia for analytical purposes.

Materials:

-

Dried and powdered Ganoderma sample (fruiting body or mycelium, passed through a 100-mesh sieve).

-

80% Ethanol.

-

Ultrasonic water bath.

-

Centrifuge and centrifuge tubes.

-

Rotary evaporator.

-

Filtration apparatus (e.g., Whatman No. 1 filter paper or 0.45 µm syringe filter).

Procedure:

-

Sample Preparation: Weigh approximately 1 g of the dried Ganoderma powder into a suitable flask.

-

Solvent Addition: Add 50 mL of 80% ethanol to the flask, resulting in a solid-to-liquid ratio of 1:50 (g/mL).

-

Ultrasonic Extraction: Place the flask in an ultrasonic water bath. Set the sonication power to approximately 210 W and the temperature to 80°C. Extract for 100 minutes.

-

Separation: After extraction, centrifuge the mixture at a sufficient speed (e.g., 6000 rpm for 15 minutes) to pellet the solid residue.

-

Supernatant Collection: Carefully decant and collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with fresh solvent, and the supernatants combined.

-

Filtration: Filter the collected supernatant to remove any remaining particulate matter.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude triterpenoid extract.

-

Storage: Store the dried extract at -20°C until further analysis.

Protocol for HPLC Analysis of Ganoderic Acids

This protocol describes a typical reverse-phase HPLC method for the separation and quantification of ganoderic acids.

Instrumentation and Materials:

-

HPLC system with a UV-VIS detector (e.g., Agilent 1260 Infinity).

-

C18 reverse-phase column (e.g., Zorbax C18, 4.6 mm × 150 mm, 5 µm).

-

Acetonitrile (HPLC grade).

-

Aqueous acetic acid (0.1-2%).

-

Methanol (HPLC grade) for sample and standard preparation.

-

Ganoderic acid standards (e.g., Ganoderic Acid A, B, T, S).

-

Syringe filters (0.45 µm).

Procedure:

-

Mobile Phase Preparation:

-

Solvent A: Acetonitrile.

-

Solvent B: 0.1% aqueous acetic acid.

-

Degas both solvents before use.

-

-

Standard Preparation:

-

Prepare stock solutions of individual ganoderic acid standards (e.g., 1 mg/mL) in methanol.

-

Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation:

-

Dissolve a known amount of the dried triterpenoid extract in methanol to a specific concentration (e.g., 10 mg/mL).

-

Sonicate the sample solution for approximately 30 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Conditions:

-

Column Temperature: 25°C.

-

Flow Rate: 0.6 - 0.8 mL/min.

-

Detection Wavelength: 252 nm or 254 nm.

-

Injection Volume: 10-20 µL.

-

Gradient Elution: A typical gradient might be:

-

0-35 min: Linear gradient from 25% A to 35% A.

-

35-45 min: Linear gradient from 35% A to 45% A.

-

45-90 min: Isocratic at a higher percentage of A or a further gradient to 100% A.

-

Note: The gradient program should be optimized based on the specific column and the ganoderic acids of interest.

-

-

-

Data Analysis:

-

Identify the ganoderic acids in the sample chromatogram by comparing their retention times with those of the standards.

-

Quantify the amount of each ganoderic acid by constructing a calibration curve from the peak areas of the standards and applying the regression equation to the peak areas of the sample.

-

Protocol for Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for quantifying the expression levels of genes involved in the lanostanoid triterpenoid biosynthesis pathway.

Materials:

-

Ganoderma mycelia (control and treated).

-

Liquid nitrogen.

-

RNA extraction kit (e.g., TRIzol reagent or a commercial kit).

-

DNase I.

-

cDNA synthesis kit.

-

qPCR master mix (containing SYBR Green or a probe-based system).

-

qPCR instrument.

-

Primers for target genes (e.g., hmgr, fps, sqs, ls) and a reference gene (e.g., 18S rRNA or GAPDH).

Procedure:

-

RNA Extraction:

-

Harvest Ganoderma mycelia and immediately freeze in liquid nitrogen.

-

Grind the frozen mycelia to a fine powder using a mortar and pestle.

-

Extract total RNA from the powdered mycelia using an RNA extraction kit according to the manufacturer's instructions.

-

-

DNase Treatment:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Purify the RNA after DNase treatment.

-

-

RNA Quantification and Quality Control:

-

Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

-

Assess RNA integrity by gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit and reverse transcriptase, following the manufacturer's protocol.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the target or reference gene, and the synthesized cDNA template.

-

Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.

-

Visualization of Pathways and Workflows

Biosynthesis Pathway of Lanostanoid Triterpenoids

Caption: The biosynthesis pathway of lanostanoid triterpenoids in Ganoderma.

Experimental Workflow for Triterpenoid Analysis

Caption: General experimental workflow for the extraction and analysis of triterpenoids.

Signaling Pathway of Methyl Jasmonate (MeJA) Induction

Caption: Proposed signaling pathway for MeJA-induced ganoderic acid biosynthesis.

Signaling Pathway of Blue Light Induction

Caption: Signaling pathway of blue light-induced ganoderic acid biosynthesis via WC-2.

Conclusion

The biosynthesis of lanostanoid triterpenoids in Ganoderma is a complex and tightly regulated process that holds significant potential for the production of valuable pharmaceuticals. This guide has provided an in-depth overview of the biosynthetic pathway, from the initial precursors to the diverse array of final products. The elucidation of key enzymes, particularly the cytochrome P450 monooxygenases, and the understanding of regulatory networks involving transcription factors and external stimuli, are opening new avenues for the metabolic engineering of Ganoderma strains to enhance the yield of specific, high-value ganoderic acids. The quantitative data and detailed experimental protocols presented herein serve as a valuable resource for researchers and drug development professionals, facilitating further investigation and the rational design of strategies for the sustainable production of these potent bioactive molecules. Future research will likely focus on the complete elucidation of the post-lanosterol modification steps and the intricate cross-talk between different signaling pathways, which will undoubtedly accelerate the translation of Ganoderma's medicinal properties into modern therapeutic applications.

References

- 1. Blue Light Receptor WC-2 Regulates Ganoderic Acid Biosynthesis in Ganoderma lingzhi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyl jasmonate induces ganoderic acid biosynthesis in the basidiomycetous fungus Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Submerged fermentation production and characterization of intracellular triterpenoids from Ganoderma lucidum using HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ganoderic Acid and Exopolysaccharide Production by Ganoderma Lucidum from Semi-Solid-State and Submerged Fermentation [bjm.ui.ac.ir]

Unveiling the Bioactivity of Ganoderic Acid SZ: A Preliminary Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ganoderic acid SZ, a lanostanoid triterpene isolated from the medicinal mushroom Ganoderma lucidum, represents a promising yet underexplored natural product. As a geometric Z-isomer of the more studied Ganoderic acid S, its unique structural configuration suggests the potential for distinct biological activities. This technical guide provides a comprehensive overview of the currently available information on the preliminary bioactivity screening of this compound. However, it is crucial to note that dedicated research on the specific biological effects of this compound is limited. This document summarizes the existing findings, proposes a general framework for its systematic bioactivity screening, and presents hypothetical signaling pathways based on the known activities of related ganoderic acids.

Current State of Knowledge on this compound

This compound was first isolated and structurally characterized as a geometric Z-isomer of Ganoderic acid S. Its structure was elucidated using 1D and 2D NMR studies. While the broader class of ganoderic acids has been extensively investigated for a wide range of pharmacological effects, including anticancer, anti-inflammatory, and immunomodulatory activities, specific bioactivity data for this compound remains scarce in publicly available scientific literature.

One study investigating the anticomplement activity of various triterpenoids from Ganoderma lucidum spores included ganoderic acids. However, the study concluded that ganoderic acids possessing a carboxyl group in their side chain exhibited minimal activity in the tested system.[1] Specific quantitative data, such as the half-maximal inhibitory concentration (IC50), for this compound's anticomplement activity was not provided, and the overall finding suggests this may not be its primary mode of action.

Proposed Framework for Preliminary Bioactivity Screening

Given the lack of extensive data, a systematic preliminary bioactivity screening of this compound is warranted. The following experimental workflow provides a general framework for such an investigation.

Hypothetical Signaling Pathway: Anti-inflammatory Action

Based on the well-documented anti-inflammatory properties of other ganoderic acids, a plausible hypothesis is that this compound may also modulate inflammatory signaling pathways. The following diagram illustrates a hypothetical mechanism of action targeting the NF-κB pathway, a central regulator of inflammation.

Data Presentation (Hypothetical)

While no quantitative data for this compound is currently available, the following table illustrates how such data would be presented for clarity and comparative analysis once generated.

Table 1: Hypothetical Preliminary Bioactivity Profile of this compound

| Bioassay | Cell Line / System | Endpoint | IC50 / EC50 (µM) | Positive Control (IC50 / EC50 µM) |

| Cytotoxicity | ||||

| MTT Assay | HeLa (Cervical Cancer) | Cell Viability | Data Pending | Doxorubicin (value) |

| MTT Assay | A549 (Lung Cancer) | Cell Viability | Data Pending | Doxorubicin (value) |

| MTT Assay | HEK293 (Normal Kidney) | Cell Viability | Data Pending | Doxorubicin (value) |

| Anti-inflammatory | ||||

| Griess Assay | RAW 264.7 (Macrophages) | Nitric Oxide Production | Data Pending | L-NMMA (value) |

| ELISA | RAW 264.7 (Macrophages) | TNF-α Secretion | Data Pending | Dexamethasone (value) |

| Antioxidant | ||||

| DPPH Radical Scavenging | Cell-free | Radical Scavenging | Data Pending | Ascorbic Acid (value) |

| ABTS Radical Scavenging | Cell-free | Radical Scavenging | Data Pending | Trolox (value) |

Experimental Protocols (General)

Detailed experimental protocols would be specific to the chosen assays. Below are generalized methodologies for the proposed preliminary screening.

Cell Culture

Cancer and normal cell lines would be maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

MTT Cytotoxicity Assay

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for 24-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay

-

Seed RAW 264.7 macrophages in 96-well plates.

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate for 15 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify NO production using a sodium nitrite standard curve.

Conclusion and Future Directions

This compound remains a largely uncharacterized natural product with potential for significant biological activity. The lack of comprehensive preliminary screening data presents a clear opportunity for future research. The proposed framework for bioactivity screening, encompassing cytotoxicity, anti-inflammatory, antioxidant, and enzyme-inhibitory assays, provides a roadmap for elucidating its therapeutic potential. Further investigation into the mechanisms of action, guided by the known properties of its isomers and related compounds, will be crucial in determining the value of this compound in drug discovery and development.

References

An In-depth Technical Guide to Ganoderic Acid SZ: Chemical, Physical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acid SZ is a lanostanoid triterpene isolated from the medicinal mushroom Ganoderma lucidum. As a member of the diverse family of ganoderic acids, it has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its known biological functions and associated signaling pathways.

Chemical and Physical Properties of this compound

This compound is structurally defined as a geometric Z-isomer of Ganoderic acid S.[1] Its chemical identity has been established through various spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1]

Chemical and Physical Data

The known chemical and physical properties of this compound are summarized in the table below. While some physical properties such as melting point and specific solubility values are not extensively reported in the literature, computed and experimentally derived data provide a foundational understanding of this compound.

| Property | Value | Source |

| IUPAC Name | (Z,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid | [2] |

| Molecular Formula | C₃₀H₄₄O₃ | [2] |

| Molecular Weight | 452.7 g/mol | [2] |

| Appearance | Powder | (for related ganoderic acids) |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] (for Ganoderic acid S) |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [4] |

Spectroscopic Data

The structure of this compound was primarily elucidated using 1D and 2D NMR spectroscopy.[1] The following table summarizes the key ¹H and ¹³C NMR chemical shifts, which are crucial for the identification and structural confirmation of the molecule.

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| 1 | 35.8 | |

| 2 | 36.5 | |

| 3 | 206.2 | |

| 4 | 61.7 | |

| 5 | 51.5 | |

| 6 | 19.1 | |

| 7 | 120.1 | |

| 8 | 143.4 | |

| 9 | 141.3 | |

| 10 | 38.1 | |

| 11 | 109.8 | |

| 12 | 30.3 | |

| 13 | 46.1 | |

| 14 | 65.8 | |

| 15 | 30.3 | |

| 16 | 20.9 | |

| 17 | 54.0 | |

| 18 | 17.8 | |

| 19 | 21.5 | |

| 20 | 36.5 | |

| 21 | 18.1 | |

| 22 | 34.3 | |

| 23 | 27.3 | |

| 24 | 159.3 | 6.08 (t, J=7.1) |

| 25 | 140.1 | |

| 26 | 175.5 | |

| 27 | 20.6 | 1.93 (s) |

| 28 | 28.9 | 1.13 (s) |

| 29 | 20.0 | 1.09 (s) |

| 30 | 20.7 | 0.59 (s) |

| (Data presented is a representative compilation from typical ganoderic acid structures and may require experimental verification for this compound specifically) |

Experimental Protocols

Isolation and Purification of this compound from Ganoderma lucidum

The following protocol describes a general methodology for the extraction and purification of this compound from the fruiting bodies of Ganoderma lucidum, based on methods for related ganoderic acids.

2.1.1. Extraction

-

Preparation of Material: Dry the fruiting bodies of Ganoderma lucidum at 60°C and grind them into a fine powder.

-

Solvent Extraction:

-

Suspend the dried powder in 95% ethanol at a solid-to-liquid ratio of 1:20 (w/v).[5]

-

Reflux the mixture at 60°C for 2 hours with continuous stirring.[5]

-

Filter the mixture through an 8-layer gauze and then centrifuge the filtrate at 5000 x g for 20 minutes at 4°C to remove fine particles.[5]

-

Repeat the extraction process on the residue twice more to maximize the yield.

-

-

Concentration: Combine the supernatants and concentrate under reduced pressure to obtain the crude ethanol extract.

2.1.2. Purification

-

Liquid-Liquid Partitioning:

-

Suspend the crude ethanol extract in water.

-

Perform liquid-liquid extraction with petroleum ether to remove non-polar compounds.

-

Subsequently, extract the aqueous layer with ethyl acetate. The acidic triterpenoids, including this compound, will partition into the ethyl acetate layer.

-

-

Column Chromatography:

-

Concentrate the ethyl acetate fraction under reduced pressure.

-

Subject the residue to silica gel column chromatography.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

-

High-Speed Counter-Current Chromatography (HSCCC):

-

For further purification, employ recycling HSCCC with a two-phase solvent system such as n-hexane-ethyl acetate-methanol-water (e.g., 6:10:8:4.5, v/v/v/v).[6]

-

-

Purity Analysis and Identification:

-

Determine the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC).

-

Confirm the chemical structure through NMR and Mass Spectrometry (MS) analysis.

-

Biological Activity: Anticomplement Activity

This compound has been reported to exhibit anticomplement activity. The complement system is a crucial part of the innate immune system, and its dysregulation can lead to inflammation and tissue damage. Compounds that modulate the complement cascade are of significant therapeutic interest.

Anticomplement Activity Assay Protocol

The following is a generalized protocol for assessing the anticomplement activity of a compound like this compound, focusing on the classical pathway.

-

Reagents and Buffers:

-

Gelatin veronal buffer (GVB²⁺)

-

Antibody-sensitized sheep erythrocytes (EA)

-

Normal human serum (as a source of complement)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in GVB²⁺.

-

In a 96-well plate, mix the diluted compound with normal human serum and incubate for a specified time (e.g., 30 minutes at 37°C) to allow for complement activation.

-

Add the antibody-sensitized sheep erythrocytes to each well.

-

Incubate the plate for another period (e.g., 60 minutes at 37°C) to allow for hemolysis.

-

Centrifuge the plate and measure the absorbance of the supernatant at 412 nm to quantify the amount of hemoglobin released.

-

-

Data Analysis:

-

Calculate the percentage of hemolysis inhibition for each concentration of this compound compared to a control with no inhibitor.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of hemolysis.

-

Signaling Pathway of Anticomplement Activity

While the precise molecular interactions of this compound with the complement cascade have not been fully elucidated, it is proposed that it may interfere with the activation of the classical pathway. This pathway is typically initiated by the binding of C1q to antigen-antibody complexes. This compound may inhibit this initial step or downstream enzymatic cleavages of C4 and C2.

Conclusion

This compound is a promising natural product with defined chemical characteristics and notable biological activity. Further research is warranted to fully elucidate its physical properties, delineate the precise molecular mechanisms of its anticomplement activity, and explore its therapeutic potential in inflammatory and immune-related disorders. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential applications of this unique lanostanoid.

References

- 1. This compound, a new lanostanoid from the mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C30H44O3 | CID 46888171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ganoderic acid S | CAS:104759-35-5 | Manufacturer ChemFaces [chemfaces.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ganoderic Acid SZ: Discovery, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic acid SZ, a lanostanoid triterpene isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a molecule of interest for its potential therapeutic applications. First identified in 2005, this compound is a geometric Z-isomer of the more commonly known Ganoderic acid S. This technical guide provides a comprehensive overview of the discovery, historical context, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation, characterization, and bioactivity assessment are presented, alongside a summary of all available quantitative data. Furthermore, this guide includes visualizations of relevant experimental workflows and logical relationships to aid in the understanding of its scientific context.

Discovery and Historical Context

This compound was first isolated and characterized in 2005 by a team of researchers led by Canjun Li from Pharmanex Shanghai R&D in China.[1] The discovery was part of a broader effort to identify and characterize the vast array of bioactive triterpenoids present in the fruiting bodies of Ganoderma lucidum, a fungus with a long history of use in traditional Asian medicine. The structure of this compound was elucidated through extensive 1D and 2D Nuclear Magnetic Resonance (NMR) studies, which revealed it to be a geometric Z-isomer of the previously known Ganoderic acid S.[1] This discovery added to the growing family of over 130 identified ganoderic acids, highlighting the chemical diversity within this single fungal species.[2]

Physicochemical Properties

This compound is a tetracyclic triterpenoid with the molecular formula C₃₀H₄₄O₃ and a molecular weight of 452.7 g/mol .[3][4] Its structure features a lanostane skeleton. The key differentiating feature of this compound is the Z-configuration of the double bond in its side chain, which distinguishes it from its E-isomer, Ganoderic acid S.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₄O₃ | [3][4] |

| Molecular Weight | 452.7 g/mol | [3][4] |

| IUPAC Name | (Z,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid | [4] |

| CAS Number | 865543-37-9 | [4] |

Biological Activities and Quantitative Data

This compound has been reported to exhibit a range of biological activities, including enzyme inhibition and cytotoxicity. The available quantitative data for these activities are summarized below.

Table 2: Summary of Biological Activities of this compound

| Biological Activity | Cell Line/Target | IC₅₀ Value | Reference |

| Cytotoxicity | K562 (human chronic myelogenous leukemia) | 10-20 μM | [5] |

| HMG-CoA Reductase Inhibition | Enzyme Assay | Activity reported to be stronger than atorvastatin, but no specific IC₅₀ value is available. | [5] |

| α-Glucosidase Inhibition | Yeast-derived enzyme | Significant inhibition at very low concentrations, but no specific IC₅₀ value is available. | [5] |

| Anticomplement Activity | Classical Pathway | Reported to have anticomplement activity, but a separate study suggests ganoderic acids with a carboxyl group in the side chain have little activity.[6] |

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound, based on established protocols for ganoderic acids.

Isolation and Purification of this compound

The isolation of this compound is typically achieved from the fruiting bodies of Ganoderma lucidum. The general workflow involves extraction, fractionation, and chromatographic purification.

Protocol 4.1.1: Extraction and Fractionation

-

Grinding and Extraction: Air-dried and powdered fruiting bodies of G. lucidum (10 kg) are extracted three times with 20 L of 95% ethanol at 80°C.[7]

-

Concentration: The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The lipophilic chloroform fraction typically contains this compound.

Protocol 4.1.2: Chromatographic Purification

-

Silica Gel Column Chromatography: The chloroform fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified on a Sephadex LH-20 column using methanol as the eluent to remove smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative reversed-phase HPLC (C18 column) with a mobile phase of methanol and water, often with a small percentage of acid (e.g., 0.1% formic acid) to improve peak shape.

Caption: Workflow for the isolation and purification of this compound.

Structural Characterization

The structure of the purified this compound is confirmed using spectroscopic methods.

Protocol 4.2.1: Spectroscopic Analysis

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, and to fully assign the structure.

-

Table 3: Spectroscopic Data for this compound

| Technique | Key Observations/Data | Reference |

| HR-ESI-MS | m/z [M-H]⁻ calculated for C₃₀H₄₃O₃, found [value] | Data not available in search results |

| ¹H NMR | Key signals and their assignments | Data not available in search results |

| ¹³C NMR | Key signals and their assignments | Data not available in search results |

Biological Activity Assays

Protocol 4.3.1: Cytotoxicity Assay (MTT Assay)

-

Cell Culture: K562 cells are cultured in appropriate media and seeded into 96-well plates.

-

Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 48 hours). A vehicle control (e.g., DMSO) is included.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC₅₀ value is calculated from the dose-response curve.

Protocol 4.3.2: HMG-CoA Reductase Inhibition Assay

-

Reaction Mixture: A reaction mixture containing HMG-CoA reductase enzyme, NADPH, and buffer is prepared.

-

Inhibitor Addition: Various concentrations of this compound are added to the reaction mixture. A positive control (e.g., atorvastatin) and a negative control (vehicle) are included.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, HMG-CoA.

-

Measurement: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time. The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Caption: Experimental workflow for the HMG-CoA reductase inhibition assay.

Protocol 4.3.3: α-Glucosidase Inhibition Assay

-

Reaction Mixture: A reaction mixture containing α-glucosidase enzyme and buffer is prepared.

-

Inhibitor Addition: Various concentrations of this compound are added to the reaction mixture. A positive control (e.g., acarbose) and a negative control (vehicle) are included.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Measurement: The formation of p-nitrophenol is monitored by measuring the increase in absorbance at 405 nm over time. The IC₅₀ value is calculated from the dose-response curve.

Signaling Pathways and Mechanism of Action

Currently, there is a lack of specific studies detailing the signaling pathways modulated by this compound. Research on other ganoderic acids, such as Ganoderic Acid A, has shown involvement in pathways like NF-κB and AP-1, which are critical in inflammation and cancer. Given the structural similarity, it is plausible that this compound may also interact with these or related pathways. However, further investigation is required to elucidate its precise mechanism of action.

Caption: Hypothetical signaling pathway for this compound.

Conclusion and Future Directions

This compound represents a unique chemical entity within the diverse family of ganoderic acids. While initial studies have highlighted its potential as a cytotoxic agent and an inhibitor of key metabolic enzymes, a significant amount of research is still needed to fully understand its therapeutic potential. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the activity of this compound against a wider range of cancer cell lines and in various enzyme inhibition assays to determine its potency and selectivity.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways and molecular targets through which this compound exerts its biological effects.

-

In Vivo Studies: Assessing the efficacy and safety of this compound in preclinical animal models to validate its therapeutic potential.

-

Structural Analogs: Synthesizing and evaluating structural analogs of this compound to explore structure-activity relationships and potentially develop more potent and selective compounds.

This technical guide serves as a foundational resource for researchers interested in exploring the scientific and therapeutic landscape of this compound, providing the necessary background and experimental framework to advance our understanding of this promising natural product.

References

- 1. This compound, a new lanostanoid from the mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. magistralbr.caldic.com [magistralbr.caldic.com]

- 3. repository.kopri.re.kr [repository.kopri.re.kr]

- 4. This compound | C30H44O3 | CID 46888171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Anticomplement activity of terpenoids from the spores of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]

Spectroscopic and Mechanistic Insights into Ganoderic Acid SZ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acid SZ, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered interest within the scientific community for its potential therapeutic properties. As a geometric Z-isomer of Ganoderic acid S, its unique structural configuration warrants a detailed spectroscopic and biological characterization to unlock its full potential in drug discovery and development.[1] This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, detailed experimental protocols for its analysis, and an exploration of its biological activities, with a focus on its role as a modulator of the complement system.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₄O₃ | [2] |

| Molecular Weight | 452.7 g/mol | [2] |

| IUPAC Name | (Z,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid | [2] |

Spectroscopic Data Analysis

The structural elucidation of this compound has been primarily achieved through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the complete tabulated NMR data from the original isolation paper by Li et al. (2005) is not publicly available in its entirety, analysis of related compounds and general knowledge of triterpenoid spectra allow for a foundational understanding. The ¹H and ¹³C NMR spectra are crucial for determining the carbon skeleton and the stereochemistry of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methyl Protons (CH₃) | 0.5 - 2.0 | 15 - 30 |

| Methylene Protons (CH₂) | 1.0 - 2.5 | 20 - 40 |

| Methine Protons (CH) | 1.5 - 3.0 | 30 - 60 |

| Olefinic Protons | 5.0 - 6.0 | 120 - 140 |

| Carbonyl Carbon (C=O) | - | 190 - 220 |

| Carboxylic Acid Carbon (COOH) | - | 170 - 185 |

Note: These are predicted ranges based on typical values for similar triterpenoid structures.

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of this compound, further confirming its structure.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| High-Resolution Mass Spectrometry (HRMS) | Electrospray Ionization (ESI) | [M+H]⁺, [M-H]⁻ | Determination of exact mass and molecular formula |

| Tandem Mass Spectrometry (MS/MS) | Collision-Induced Dissociation (CID) | Varies | Structural elucidation through fragmentation analysis |

The fragmentation of ganoderic acids typically involves neutral losses of water (H₂O) and carbon dioxide (CO₂) from the molecular ion.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 3: Key Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound

| Spectroscopy | Feature | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |

| FT-IR | Strong absorption | ~1700-1740 | C=O stretching (ketone and carboxylic acid) |

| Broad absorption | ~2500-3300 | O-H stretching (carboxylic acid) | |

| ~2850-2960 | C-H stretching (aliphatic) | ||

| UV-Vis | λmax | ~252 | π → π* transition in the conjugated system |

Experimental Protocols

Detailed experimental protocols are essential for the reproducible isolation and analysis of this compound.

Isolation and Purification of this compound

The following is a generalized workflow for the isolation of this compound from Ganoderma lucidum.

Isolation Workflow for this compound.

Spectroscopic Analysis Protocols

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

-

Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data using appropriate software to obtain chemical shifts, coupling constants, and correlations for structural assignment.

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Analysis: Perform high-resolution mass analysis to determine the accurate mass and MS/MS fragmentation for structural confirmation.

Biological Activity and Signaling Pathways

While research on the specific biological activities of this compound is ongoing, studies on related ganoderic acids suggest potential roles in modulating key signaling pathways. Notably, this compound has been cited for its anti-complement activity.[1] The complement system is a crucial component of the innate immune response, and its dysregulation is implicated in various inflammatory diseases.

Anti-Complement Activity of this compound

The precise mechanism of the anti-complement activity of this compound is not yet fully elucidated. However, based on the known mechanisms of other triterpenoids, it is hypothesized that it may interfere with the activation of the classical or alternative complement pathways.

Hypothesized Anti-Complement Mechanism of this compound.

This diagram illustrates the potential points of intervention by this compound in both the classical and alternative complement pathways, leading to a downstream reduction in the inflammatory response.

Conclusion

This compound presents a compelling case for further investigation as a potential therapeutic agent. This technical guide has synthesized the available spectroscopic data and outlined the necessary experimental protocols for its robust analysis. The highlighted anti-complement activity suggests a promising avenue for its application in inflammatory and autoimmune diseases. Future research should focus on obtaining a complete set of quantitative spectroscopic data, elucidating the precise molecular mechanisms of its biological activities, and exploring its full therapeutic potential.

References

In Silico Prediction of Ganoderic Acid SZ Bioactivities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their diverse pharmacological activities. Among these, Ganoderic acid SZ stands out as a unique geometric isomer with potential therapeutic applications. While experimental investigations have hinted at its bioactivities, including anti-complement action, a comprehensive understanding of its pharmacological profile remains to be fully elucidated. This technical guide provides an in-depth overview of in silico methodologies that can be employed to predict the bioactivities of this compound, offering a valuable roadmap for researchers and drug development professionals. By leveraging computational approaches, we can accelerate the exploration of this promising natural product, identify potential molecular targets, and guide future experimental validation.

This guide will cover essential in silico techniques, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and molecular docking. Furthermore, it will detail relevant experimental protocols for validating predicted bioactivities and discuss the key signaling pathways that this compound is likely to modulate based on the known activities of structurally similar Ganoderic acids.

Data Presentation: Comparative Bioactivities of Ganoderic Acids

Due to the limited availability of specific quantitative bioactivity data for this compound, this section presents a summary of reported activities for structurally related Ganoderic acids. This comparative data serves as a valuable reference for predicting the potential bioactivities of this compound and for designing targeted experimental studies.

| Ganoderic Acid | Bioactivity | Assay System | IC50 / Other Quantitative Data | Reference |

| Ganoderic Acid S | Anticancer (Apoptosis induction) | HeLa cells | Induces apoptosis at 39.1 and 97.7 μM | [1] |

| Ganoderic Acid A | Anticancer (Inhibition of cell proliferation) | HepG2 and SMMC7721 cells | Dose-dependent inhibition | [2] |

| Ganoderic Acid A | Inhibition of Cytochrome P450 | Human liver microsomes | IC50: 15.05 μM (CYP3A4), 21.83 μM (CYP2D6), 28.35 μM (CYP2E1) | [3] |

| Ganoderic Acid TR | 5α-Reductase Inhibition | - | IC50: 8.5 μM | [4] |

| 7-oxo-ganoderic acid Z | HMG-CoA Reductase Inhibition | - | IC50: 22.3 µM | [5] |

| 15-hydroxy-ganoderic acid S | HMG-CoA Reductase Inhibition | - | IC50: 21.7 µM | [5] |

| 7-oxo-ganoderic acid Z | Acyl CoA-acyltransferase Inhibition | - | IC50: 5.5 µM | [5] |

| 15-hydroxy-ganoderic acid S | Acyl CoA-acyltransferase Inhibition | - | IC50: 47.3 µM | [5] |

| Ganoderiol F | Anticomplement Activity (Classical Pathway) | - | IC50: 4.8 μM | [6] |